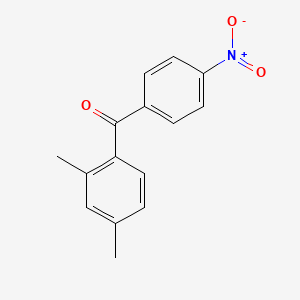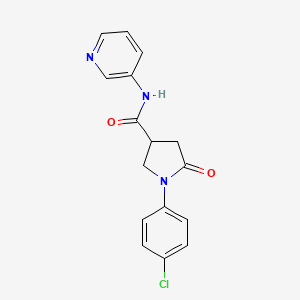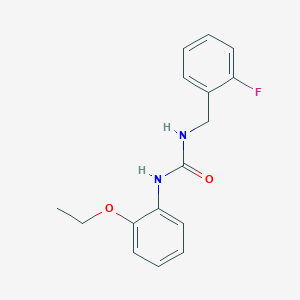
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, also known as MBP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
作用機序
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is not fully understood. However, it has been proposed that N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine may act by inhibiting various signaling pathways involved in cancer growth and inflammation. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine may act by reducing oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress and cell death. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine in lab experiments is its wide range of potential applications. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is its limited solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.
将来の方向性
There are many potential future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. One area of research could be to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to investigate its potential as an anti-inflammatory and neuroprotective agent, and to determine its mechanism of action. Furthermore, future research could focus on developing more soluble forms of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine to improve its administration in experimental settings.
合成法
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-(4-methylphenyl)-1-phthalazinamine with 1-methyl-1H-benzimidazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine.
特性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-15-7-9-16(10-8-15)22-18-5-3-4-6-19(18)23(27-26-22)25-17-11-12-21-20(13-17)24-14-28(21)2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYXDPQSHBPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)